molecular formula C21H29N5O B5202642 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Cat. No. B5202642
M. Wt: 367.5 g/mol
InChI Key: QBUCVCQSNLTQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as PPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PPNP is a nicotinamide derivative that has shown promising results in various scientific studies, making it a subject of interest in the field of medicinal chemistry.

Mechanism of Action

6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide acts by binding to the active site of its target enzymes, inhibiting their activity. This mechanism of action makes it a potential candidate for the development of enzyme inhibitors for various diseases.
Biochemical and Physiological Effects:
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which are important signaling molecules involved in various cellular processes. 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, one of the limitations of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One potential direction is the development of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide analogs with improved properties, such as increased solubility and potency. Another direction is the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other drugs, to determine its potential synergistic effects. Additionally, the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in animal models and clinical trials can provide valuable insights into its potential applications in human health.

Synthesis Methods

6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized through a multistep process that involves the reaction of 2-pyridinylpropylamine with nicotinic acid, followed by the addition of propylpiperazine and subsequent reduction to form the final product. This synthesis method has been optimized to yield high purity and high yield of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide.

Scientific Research Applications

6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have anticancer properties, as it can induce apoptosis in cancer cells.

properties

IUPAC Name

6-(4-propylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-12-25-13-15-26(16-14-25)20-9-8-18(17-24-20)21(27)23-11-5-7-19-6-3-4-10-22-19/h3-4,6,8-10,17H,2,5,7,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUCVCQSNLTQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

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